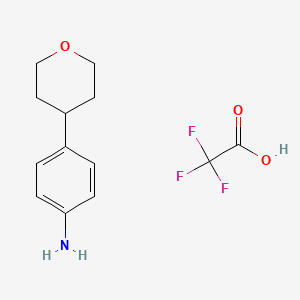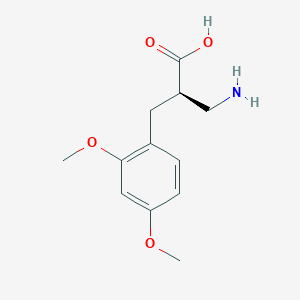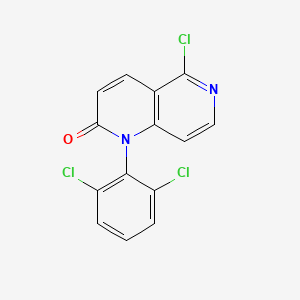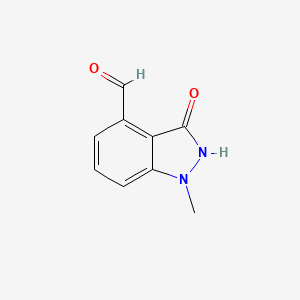
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate is an organic compound that features a tetrahydropyran ring attached to an aniline group, with a trifluoroacetate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexadiene.
Attachment of the Aniline Group: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where aniline reacts with a suitable halogenated precursor.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the 4-(Tetrahydro-2H-pyran-4-yl)aniline with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
- N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate counterion, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
特性
分子式 |
C13H16F3NO3 |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
4-(oxan-4-yl)aniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;3-2(4,5)1(6)7/h1-4,10H,5-8,12H2;(H,6,7) |
InChIキー |
BCIRRAHBVKGWKQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)


![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)


![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)


![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)


